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Quantitative Comparison of NMDAR Activity

ICso0 (pM) for .
Compound Name Experimental Method & Notes

NMDAR
Ketamine ((R,S)-ketamine) 0.35 uM [1] Non-competitive antagonist; reference compound.
Deoxymethoxetamine 0.679 puM [2] Data from patch-clamp recording on mouse
(DMXE) interneurons.
Methoxetamine (MXE) 0.524 uM [2] DMXE is an analogue of MXE, with a methyl group

replacing the methoxy group.

Detailed Experimental Protocols

The quantitative data in the table above were generated using the following key methodologies.

Patch-Clamp Electrophysiology on Mouse Interneurons [2]

This study provided the ICso values for DMXE, methoxetamine, and its metabolites.
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e Primary Objective: To determine the half-maximal inhibitory concentration (ICso) of various
methoxetamine-related compounds on NMDARSs.

¢ Biological System: NMDAR-expressing cartwheel interneurons in the dorsal cochlear nucleus of
mice.

¢ Key Reagents & Setup: Whole-cell voltage-clamp recordings were performed. NMDA was applied to
activate the receptors, and the test compounds were co-applied to measure their blocking effect.

e Data Analysis: The concentration of the compound that reduced the NMDA-evoked current by 50%
was calculated as the I1Cso value.

Radioligand Binding Assay at the MK-801 Site [1]

This study provided the ICso and Ki values for ketamine and its metabolites, representing a standard method

for measuring receptor affinity.

¢ Primary Objective: To assess the binding affinity of ketamine and its synthetic metabolites to the
NMDAR.

¢ Molecular Target: The MK-801 binding site within the ion channel of the NMDAR.

o Key Reagents: Tritiated ([*H]) MK-801, a high-affinity, selective NMDAR channel blocker, was used
as the radioactive ligand.

¢ Procedure: Membranes containing NMDARs were incubated with [BH]MK-801 and increasing
concentrations of the test compound (e.g., ketamine). The test compound competes with MK-801 for
binding to the same site inside the channel.

e Data Analysis: The concentration of the test compound that displaces 50% of the radioactive MK-
801 binding is the ICso. This value is then used to calculate the inhibition constant (Ki), which
represents the binding affinity.

Mechanism of Action and Structural Insights

Both ketamine and DMXE are non-competitive NMDAR antagonists, meaning they do not bind to the

same site as the natural neurotransmitter (glutamate) but instead block the ion channel pore from within.

The diagram below illustrates the mechanism of NMDAR blockade and the key experimental workflow used

to study it.
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NMDAR Antagonism Mechanism
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Key Implications for Research

¢ Potency Context: While DMXE's ICso of 0.679 M confirms it is a potent NMDAR blocker, its
slightly higher value compared to ketamine (0.35 uM) suggests a lower affinity for the receptor [2]. In
practical terms, this could mean a slightly higher concentration of DMXE is needed to achieve the
same level of receptor blockade as ketamine.
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e Polypharmacology: It is crucial to note that the effects of dissociative arylcyclohexylamines are not
exclusive to the NMDAR. Compounds like ketamine, PCP, and methoxetamine also have appreciable
affinities for other targets, such as the serotonin transporter (SERT) and dopamine D2 receptors,
which can significantly influence their overall psychoactive and potential therapeutic profiles [3] [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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